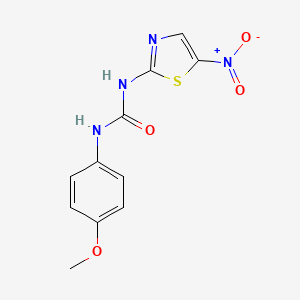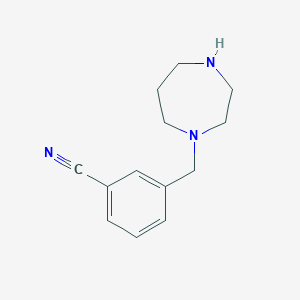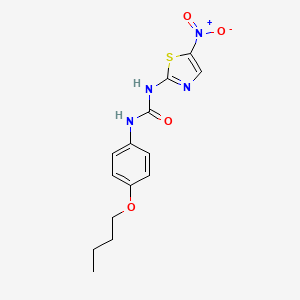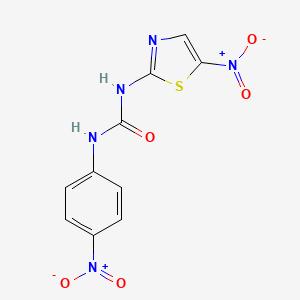
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea, also known as 4-nitro-N-phenyl-thiazol-2-ylurea, is a chemical compound that belongs to the family of nitro-substituted phenyl thiazol ureas. It is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C8H6N4O4. It is a yellow-orange colored solid with a melting point of 144-146 °C and a boiling point of 218-220 °C. It is insoluble in water and soluble in ethanol, acetone and other organic solvents.
Scientific Research Applications
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea is widely used in scientific research, such as in the synthesis of new compounds and as a reagent in organic synthesis. It is used in the synthesis of various heterocyclic compounds, such as thiazolopyrimidine derivatives, benzothiazole derivatives, and pyrazolo[3,4-d]pyrimidines. It is also used in the synthesis of 1,2,4-triazole derivatives, which are used as anticancer and anti-inflammatory agents.
Mechanism of Action
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It reacts with the electrophilic center of the molecule to form a covalent bond. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a weak antimicrobial activity against some Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea in lab experiments is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn.
Future Directions
In the future, 1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea could be used to synthesize new compounds with potential therapeutic applications. It could also be used to synthesize compounds with antimicrobial, antifungal, and antiviral activity. Additionally, it could be used in the synthesis of compounds with anti-inflammatory and antioxidant properties. Furthermore, it could be used in the synthesis of compounds with potential applications in the field of nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of biotechnology.
Synthesis Methods
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-ureaenyl-thiazol-2-ylurea can be synthesized from the reaction of 4-nitrophenol and thiourea in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 90-100 °C for about 3 hours. The reaction can be monitored by thin-layer chromatography. The product can be purified by recrystallization from ethanol.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5S/c16-9(13-10-11-5-8(21-10)15(19)20)12-6-1-3-7(4-2-6)14(17)18/h1-5H,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKCQFLYGSMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
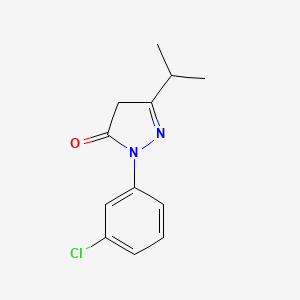
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

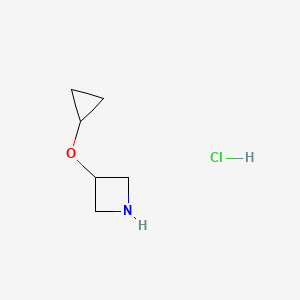

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
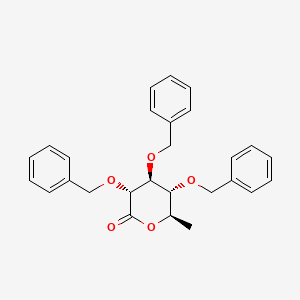
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
